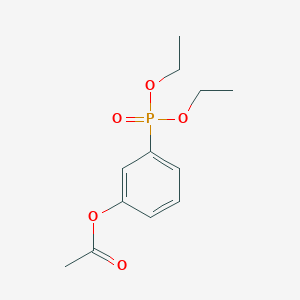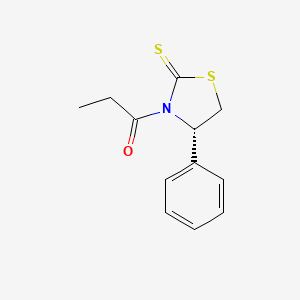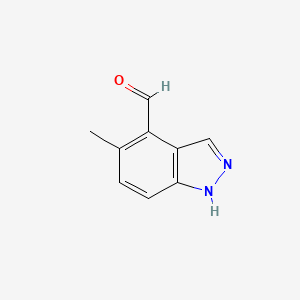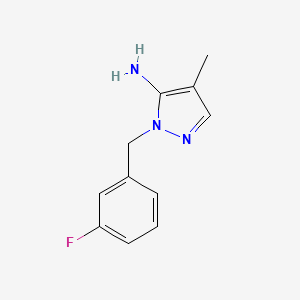
(3-Diethoxyphosphorylphenyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Diethoxyphosphorylphenyl) acetate is an organophosphorus compound with the molecular formula C12H17O5P. It is a derivative of phosphonic acid and features a phenyl ring substituted with an acetoxy group and a diethyl phosphonate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl(3-acetoxyphenyl)phosphonate typically involves the reaction of diethyl phosphite with 3-acetoxyphenyl halides under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions between diethyl phosphite and aryl halides .
Industrial Production Methods: Industrial production of diethyl(3-acetoxyphenyl)phosphonate may involve large-scale reactions using similar synthetic routes. The choice of catalysts, solvents, and reaction conditions can be optimized to enhance yield and purity. Microwave-assisted synthesis and other advanced techniques may also be employed to improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (3-Diethoxyphosphorylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphines or phosphine oxides.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Diethoxyphosphorylphenyl) acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl(3-acetoxyphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme . Additionally, the compound can participate in various biochemical pathways, affecting cellular processes and metabolic functions .
Comparación Con Compuestos Similares
Diethyl phosphonate: A simpler analog without the phenyl and acetoxy groups.
Diethyl(4-acetoxyphenyl)phosphonate: Similar structure but with the acetoxy group in the para position.
Diethyl(3-hydroxyphenyl)phosphonate: Similar structure but with a hydroxy group instead of an acetoxy group.
Uniqueness: (3-Diethoxyphosphorylphenyl) acetate is unique due to the presence of both the acetoxy and phosphonate groups on the phenyl ringThe acetoxy group can undergo hydrolysis to form the corresponding hydroxy derivative, providing additional versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C12H17O5P |
|---|---|
Peso molecular |
272.23 g/mol |
Nombre IUPAC |
(3-diethoxyphosphorylphenyl) acetate |
InChI |
InChI=1S/C12H17O5P/c1-4-15-18(14,16-5-2)12-8-6-7-11(9-12)17-10(3)13/h6-9H,4-5H2,1-3H3 |
Clave InChI |
COPFELNDKGWIKT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC(=C1)OC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)-2-[(2-methyl-2-propanyl)oxy]ethanol](/img/structure/B1507048.png)

![4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid](/img/structure/B1507050.png)

![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1507056.png)






![[5]Cycloparaphenylene](/img/structure/B1507085.png)
![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)

